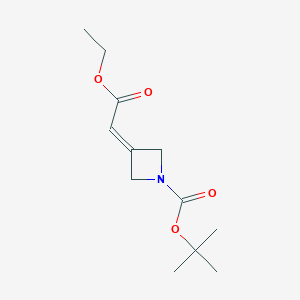
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a chemical compound with the empirical formula C12H19NO4 . It is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes . The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Molecular Structure Analysis
The molecular weight of this compound is 241.28 . The InChI key is WYWJZDFQQJTRDD-UHFFFAOYSA-N . Unfortunately, the specific molecular structure analysis is not provided in the search results.Chemical Reactions Analysis
As mentioned earlier, this compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This reaction is part of its role as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a refractive index of 1.47 and a specific gravity of 1.06 . It is sensitive to moisture . The compound is stored under inert gas .Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
Meyers et al. (2009) developed efficient and scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. This compound, along with its intermediates, is useful for further selective derivation on the azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Amino Acid-Azetidine Chimeras
Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position. These compounds, including tert-butyl ester derivatives, serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Use in Cycloaddition Reactions
Yadav and Sriramurthy (2005) explored the use of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine in reactions with nitriles and carbonyl substrates to generate various heterocyclic products. This study demonstrates the versatility of azetidine derivatives in organic synthesis (Yadav & Sriramurthy, 2005).
Diastereoselective Alkylation
Tayama, Nishio, and Kobayashi (2018) investigated the base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. Using diastereomerically pure borane complexes, they achieved high yields and diastereoselectivities, showing the potential of azetidine derivatives in stereoselective organic synthesis (Tayama et al., 2018).
Molecular Structure and Biological Evaluation
Kulkarni et al. (2016) synthesized and characterized two N-Boc piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. They conducted X-ray diffraction studies and evaluated the antibacterial and antifungal activities of these compounds, contributing to the understanding of azetidine derivatives in biological applications (Kulkarni et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is used as a building block in the synthesis of thia and oxa-azaspiro .
Mode of Action
The compound can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles . This interaction with its targets leads to changes in the molecular structure, resulting in the formation of new compounds.
Biochemical Pathways
Its role as a precursor in the synthesis of thia and oxa-azaspiro suggests that it may influence the pathways associated with these compounds.
Result of Action
Its role in the synthesis of thia and oxa-azaspiro indicates that it contributes to the formation of these compounds, which may have various biological effects.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate .
Propiedades
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)6-9-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWJZDFQQJTRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657825 | |
| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002355-96-5 | |
| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


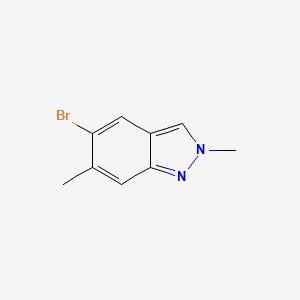
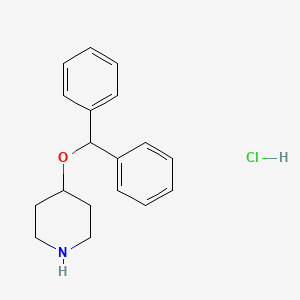
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)
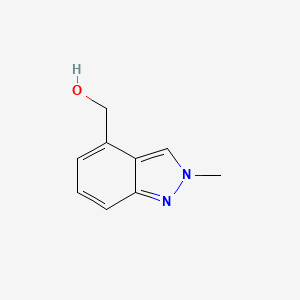

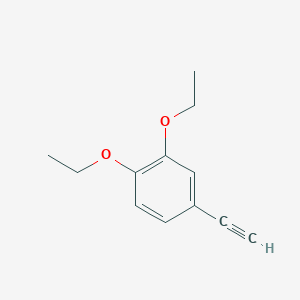
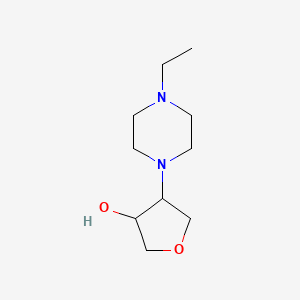

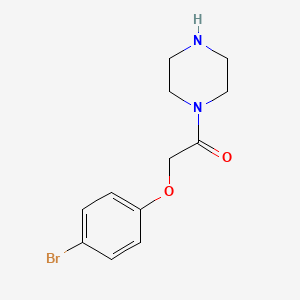
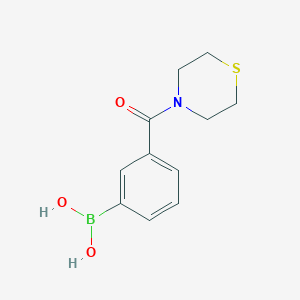
![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)
